![molecular formula C13H13F3N2S B1530266 2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole CAS No. 1304834-86-3](/img/structure/B1530266.png)
2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Overview
Description
2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole (PFTB) is a novel compound that has recently been investigated for its potential applications in scientific research. PFTB is a heterocyclic compound, which is composed of both nitrogen and sulfur atoms. PFTB has been found to exhibit a wide range of biochemical and physiological effects, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis of Pyrrolidin-2-ones
Pyrrolidin-2-ones: are valuable compounds in medicinal chemistry due to their presence in various bioactive molecules. The compound can be utilized in the selective synthesis of pyrrolidin-2-ones through a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Formation of 3-Iodopyrroles
The same process that leads to the formation of pyrrolidin-2-ones can also be steered to produce 3-iodopyrroles . These compounds have significance in the synthesis of natural products and pharmaceuticals. The selectivity between pyrrolidin-2-ones and 3-iodopyrroles can be tuned using specific oxidants and additives .
Development of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are heterocyclic compounds with a wide range of applications in drug discovery. The subject compound can be part of a practical two-step synthesis method for these heterocycles, which are important for their pharmacological properties .
properties
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2S/c14-13(15,16)8-3-4-11-10(6-8)18-12(19-11)7-9-2-1-5-17-9/h3-4,6,9,17H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLVSNKSCATQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=NC3=C(S2)C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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